Cas no 2751603-26-4 (methyl 1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate)
![methyl 1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate structure](https://ja.kuujia.com/scimg/cas/2751603-26-4x500.png)
methyl 1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2751603-26-4
- EN300-37300216
- methyl 1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate
-
- インチ: 1S/C13H20N4O4/c1-13(2,3)21-12(19)14-8-5-9(6-8)17-7-10(15-16-17)11(18)20-4/h7-9H,5-6H2,1-4H3,(H,14,19)
- InChIKey: KBTNMBBOEBTEIP-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(NC1CC(C1)N1C=C(C(=O)OC)N=N1)=O
計算された属性
- せいみつぶんしりょう: 296.14845513g/mol
- どういたいしつりょう: 296.14845513g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 404
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
methyl 1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37300216-1.0g |
methyl 1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate, trans |
2751603-26-4 | 95% | 1g |
$1086.0 | 2023-06-02 | |
Enamine | EN300-37300216-0.05g |
methyl 1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate, trans |
2751603-26-4 | 95% | 0.05g |
$252.0 | 2023-06-02 | |
Aaron | AR028YYL-2.5g |
methyl1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate,trans |
2751603-26-4 | 95% | 2.5g |
$2950.00 | 2025-02-17 | |
Aaron | AR028YYL-10g |
methyl1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate,trans |
2751603-26-4 | 95% | 10g |
$6443.00 | 2023-12-15 | |
Aaron | AR028YYL-50mg |
methyl1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate,trans |
2751603-26-4 | 95% | 50mg |
$372.00 | 2025-02-17 | |
Aaron | AR028YYL-1g |
methyl1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate,trans |
2751603-26-4 | 95% | 1g |
$1519.00 | 2025-02-17 | |
1PlusChem | 1P028YQ9-10g |
methyl1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate,trans |
2751603-26-4 | 95% | 10g |
$5831.00 | 2023-12-18 | |
Enamine | EN300-37300216-0.1g |
methyl 1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate, trans |
2751603-26-4 | 95% | 0.1g |
$376.0 | 2023-06-02 | |
Enamine | EN300-37300216-0.25g |
methyl 1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate, trans |
2751603-26-4 | 95% | 0.25g |
$538.0 | 2023-06-02 | |
Enamine | EN300-37300216-0.5g |
methyl 1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate, trans |
2751603-26-4 | 95% | 0.5g |
$847.0 | 2023-06-02 |
methyl 1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate 関連文献
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
methyl 1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylateに関する追加情報
Methyl 1-[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate: A Comprehensive Overview
The compound methyl 1-[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate (CAS No. 2751603-26-4) is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its complex structure, which includes a cyclobutane ring system, a triazole moiety, and a tert-butoxycarbonyl (Boc) protecting group. The stereochemistry at the (1R,3R) configuration adds to its uniqueness and functionality.
Recent advancements in synthetic chemistry have enabled the precise construction of such intricate molecules. The synthesis of methyl 1-[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate involves multi-step processes that require meticulous control over stereochemistry and functional group compatibility. Researchers have employed strategies such as ring-closing metathesis and click chemistry to achieve the desired product with high yields and purity.
The presence of the triazole ring in this compound is particularly noteworthy. Triazoles are known for their stability and reactivity under various conditions. In this molecule, the triazole serves as a versatile platform for further functionalization. Recent studies have demonstrated that the triazole moiety can act as a scaffold for constructing bioactive molecules or advanced materials with tailored properties.
The cyclobutane ring system in methyl 1-[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate introduces strain into the structure, which can be harnessed for specific applications. For instance, strained rings are often exploited in drug design to enhance bioavailability or improve binding affinity to target proteins. The stereochemistry at the (1R,3R) configuration further influences the compound's physical properties and reactivity.
The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis. In this compound, the Boc group plays a critical role in stabilizing the amine functionality during synthesis. Its presence ensures that the amine remains unreactive until deprotection is desired. This feature makes methyl 1-[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate an ideal intermediate for further chemical transformations.
Recent research has highlighted the potential of this compound in drug discovery efforts. Its unique combination of structural features makes it a promising candidate for targeting specific biological pathways or enzymes. For example, studies have shown that analogs of this compound exhibit inhibitory activity against certain kinases involved in cancer progression.
In addition to its biological applications, methyl 1-[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate has shown promise in materials science. The triazole moiety can act as a building block for constructing supramolecular assemblies or polymer networks with tunable properties. Researchers have explored its use in creating stimuli-responsive materials that can respond to external conditions such as temperature or pH changes.
The synthesis and characterization of this compound have been made possible by advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These tools allow chemists to confirm the stereochemistry and purity of the product with high accuracy.
In conclusion,methyl 1-[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate (CAS No. 2751603-26-4) is a versatile molecule with significant potential across multiple disciplines. Its complex structure and functional groups make it an attractive target for both academic research and industrial applications.
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